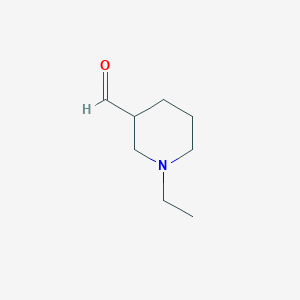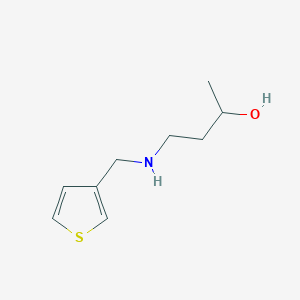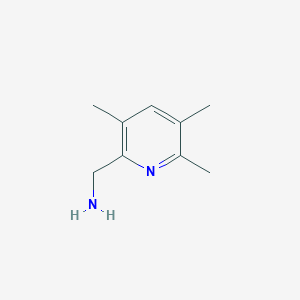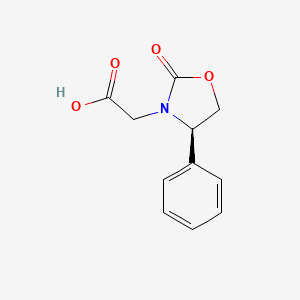
1-Ethylpiperidine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethylpiperidine-3-carbaldehyde is an organic compound with the molecular formula C8H15NO. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of an ethyl group at the nitrogen atom and an aldehyde group at the third carbon of the piperidine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
1-Ethylpiperidine-3-carbaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 1-ethylpiperidine with an oxidizing agent to introduce the aldehyde group at the third carbon. The reaction conditions typically involve the use of oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) in an organic solvent like dichloromethane. Industrial production methods may involve the use of continuous flow reactors to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
1-Ethylpiperidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group reacts with nucleophiles like amines or hydrazines to form imines or hydrazones, respectively.
Scientific Research Applications
1-Ethylpiperidine-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic applications, including antiviral and anticancer agents.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-Ethylpiperidine-3-carbaldehyde depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing enzymatic transformations. In medicinal chemistry, the compound may interact with molecular targets such as receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved vary depending on the specific context of its use.
Comparison with Similar Compounds
1-Ethylpiperidine-3-carbaldehyde can be compared with other similar compounds, such as:
1-Ethylpiperidine-4-carbaldehyde: Similar structure but with the aldehyde group at the fourth carbon.
1-Isopropylpiperidine-3-carbaldehyde: Similar structure but with an isopropyl group instead of an ethyl group.
Piperidine-3-carbaldehyde: Lacks the ethyl group at the nitrogen atom.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-ethylpiperidine-3-carbaldehyde |
InChI |
InChI=1S/C8H15NO/c1-2-9-5-3-4-8(6-9)7-10/h7-8H,2-6H2,1H3 |
InChI Key |
WBUCOQNOVATDCB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC(C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-2-thiaspiro[3.3]heptan-6-ol](/img/structure/B13333585.png)



![1-Isopropyl-4-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B13333608.png)


![1-Isopropyl-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13333615.png)






